molecular formula C25H28N2O5S B345875 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-propoxynaphthalen-1-yl)sulfonyl]piperazine CAS No. 873580-00-8

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-propoxynaphthalen-1-yl)sulfonyl]piperazine

Cat. No.: B345875
CAS No.: 873580-00-8
M. Wt: 468.6g/mol
InChI Key: BJJHAVRMPLNVLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-propoxynaphthalen-1-yl)sulfonyl]piperazine is a complex organic compound that features a unique combination of a benzodioxole moiety, a naphthalene sulfonyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-propoxynaphthalen-1-yl)sulfonyl]piperazine typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Attachment of the Naphthalene Sulfonyl Group: The naphthalene sulfonyl group is introduced via sulfonylation of naphthalene with a suitable sulfonyl chloride.

    Coupling with Piperazine: The final step involves the coupling of the benzodioxole and naphthalene sulfonyl intermediates with piperazine under appropriate conditions, such as using a base like triethylamine in an organic solvent like dichloromethane.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-propoxynaphthalen-1-yl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-propoxynaphthalen-1-yl)sulfonyl]piperazine has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigation of its interactions with biological targets, such as enzymes or receptors, to understand its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-propoxynaphthalen-1-yl)sulfonyl]piperazine involves its interaction with specific molecular targets. The benzodioxole moiety may interact with aromatic residues in proteins, while the naphthalene sulfonyl group could engage in hydrophobic interactions. The piperazine ring may act as a flexible linker, allowing the compound to adopt various conformations to fit into binding sites.

Comparison with Similar Compounds

  • 1-(1,3-Benzodioxol-5-yl)-3-(3-nitroanilino)-1-propanone
  • 1-Benzodioxol-5-ylmethyl-3-(3-trifluoromethyl-phenyl)-urea

Comparison: 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-propoxynaphthalen-1-yl)sulfonyl]piperazine is unique due to the presence of both a benzodioxole and a naphthalene sulfonyl group, which are not commonly found together in similar compounds

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-(4-propoxynaphthalen-1-yl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O5S/c1-2-15-30-22-9-10-25(21-6-4-3-5-20(21)22)33(28,29)27-13-11-26(12-14-27)17-19-7-8-23-24(16-19)32-18-31-23/h3-10,16H,2,11-15,17-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJHAVRMPLNVLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.